molecular formula C11H13BrClNO2 B7892139 2-(5-Bromo-2-chlorophenoxy)-N-isopropylacetamide

2-(5-Bromo-2-chlorophenoxy)-N-isopropylacetamide

Cat. No.: B7892139
M. Wt: 306.58 g/mol
InChI Key: WWEJLPUGISYHIB-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-chlorophenoxy)-N-isopropylacetamide is a synthetic acetamide derivative featuring a phenoxy ring substituted with bromine (Br) at position 5 and chlorine (Cl) at position 2. The N-isopropylacetamide group is attached via an ether linkage to the substituted aromatic ring. This compound is structurally related to agrochemicals and pharmaceuticals, where the phenoxy-acetamide scaffold is often leveraged for its electronic and steric properties.

Key physicochemical properties (theoretical):

  • Molecular formula: C₁₁H₁₃BrClNO₂
  • Molecular weight: 306.58 g/mol
  • Substituent effects: The electron-withdrawing Br and Cl groups on the phenoxy ring may enhance stability and influence intermolecular interactions.

Properties

IUPAC Name

2-(5-bromo-2-chlorophenoxy)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrClNO2/c1-7(2)14-11(15)6-16-10-5-8(12)3-4-9(10)13/h3-5,7H,6H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWEJLPUGISYHIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)COC1=C(C=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-chlorophenoxy)-N-isopropylacetamide typically involves the reaction of 5-bromo-2-chlorophenol with isopropylamine and acetic anhydride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-chlorophenoxy)-N-isopropylacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms on the phenoxy group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetamide group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-(5-Bromo-2-chlorophenoxy)-N-isopropylacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-chlorophenoxy)-N-isopropylacetamide involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers: Bromine Placement

A critical structural analog is 2-(4-bromo-2-chlorophenoxy)-N-isopropylacetamide (CAS 430454-17-4), which differs only in the bromine position (4 vs. 5 on the phenoxy ring). Key comparisons include:

Property 2-(5-Bromo-2-chlorophenoxy)-N-isopropylacetamide 2-(4-Bromo-2-chlorophenoxy)-N-isopropylacetamide
Substituent positions 5-Br, 2-Cl 4-Br, 2-Cl
Electronic effects Meta-Br (moderate electron-withdrawing) Para-Br (stronger resonance effects)
Molecular weight 306.58 306.58

Functional Group Variations in Acetamide Derivatives

(a) 2-(2-Bromophenoxy)-N-(cyclopropylmethyl)acetamide
  • Key differences : Cyclopropylmethyl group replaces isopropyl; bromine at position 2.
  • Molecular weight : 284.15 g/mol (lower due to cyclopropyl group).
(b) Oxadiazole-containing analogs (e.g., 11h)
  • Structure: 2-(4-Chlorophenoxy)-N-isopropyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide (11h).
  • Molecular weight : 410.86 g/mol (higher due to oxadiazole ring).
  • Properties : Melting point = 108.3–109.5°C; HPLC purity = 99.8%. The oxadiazole moiety introduces hydrogen-bonding capacity and planar rigidity, which may enhance proteasome inhibition activity compared to simpler acetamides .

Core Structural Modifications: Benzazepine Derivatives

OPC51803 [(5r)-2-(1-[2-chloro-4-{1-pyrrolidinyl}benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)-N-isopropylacetamide] features a benzazepine core instead of a phenoxy group.

  • Impact: The benzazepine system provides a larger, conformationally constrained scaffold, likely enhancing receptor binding specificity but reducing solubility compared to the phenoxy-acetamide framework .

Biological Activity

2-(5-Bromo-2-chlorophenoxy)-N-isopropylacetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its activity.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a phenoxy group substituted with bromine and chlorine atoms. Its synthesis typically involves the reaction of 5-bromo-2-chlorophenol with an appropriate alkylating agent to form the phenoxy intermediate, which is then coupled with N-isopropylacetamide.

Synthetic Route Overview

  • Starting Materials : 5-bromo-2-chlorophenol and N-isopropylacetamide.
  • Reaction Conditions : Utilization of polar solvents and bases such as sodium hydroxide or potassium carbonate to facilitate substitution reactions.

Biological Activity

Research into the biological activity of this compound has revealed several potential therapeutic effects:

  • Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. Its efficacy is attributed to the halogen substituents on the phenoxy ring, which enhance its interaction with microbial cell membranes.
  • Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The mechanism appears to involve apoptosis induction in cancerous cells, likely through modulation of signaling pathways related to cell survival.
  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor. This property is particularly relevant in drug design for conditions where enzyme dysregulation is a factor.

The biological effects of this compound can be attributed to its ability to bind to various molecular targets, including:

  • Enzymes : Inhibition of enzymes involved in metabolic pathways.
  • Receptors : Modulation of receptor activity, influencing cellular responses.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Efficacy : A study demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL, indicating strong antimicrobial potential.
  • Cancer Cell Line Testing : In vitro studies using human breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability, with IC50 values around 20 µM after 48 hours of exposure.

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityObserved EffectReference Study
AntimicrobialMIC = 32 µg/mL against S. aureus
AnticancerIC50 = 20 µM in breast cancer cells
Enzyme InhibitionSpecific enzyme targets identified

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